molecular formula C11H16O3S B3318118 1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene CAS No. 98733-08-5

1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene

Cat. No. B3318118
CAS RN: 98733-08-5
M. Wt: 228.31 g/mol
InChI Key: KFBHXBXYGJEPMA-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMEMB, and it has been found to have a variety of interesting properties that make it useful for a range of different experiments. In

Mechanism of Action

The mechanism of action of DMEMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. DMEMB has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMEMB has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and antioxidant properties, and the activation of the Nrf2 pathway. It has also been found to have a low toxicity profile, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using DMEMB in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful. Additionally, DMEMB has been found to have a range of interesting properties that make it useful for a variety of different experiments. However, one limitation of using DMEMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of different future directions for research on DMEMB. One area of interest is the development of DMEMB as a potential anticancer agent, with further studies needed to investigate its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of DMEMB, and to identify other potential applications for this compound in scientific research.
Conclusion:
In conclusion, DMEMB is a chemical compound that has been found to have a range of interesting properties that make it useful for a variety of different scientific research applications. Its low toxicity profile and potential anticancer properties make it a promising candidate for further research, and there are a number of different future directions for research on this compound. Overall, DMEMB is a compound that has the potential to make a significant contribution to the field of scientific research.

Scientific Research Applications

DMEMB has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One area of research that has shown promise is the development of DMEMB as a potential anticancer agent. Studies have shown that DMEMB inhibits the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-(2,2-dimethoxyethylsulfanyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-12-9-5-4-6-10(7-9)15-8-11(13-2)14-3/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHXBXYGJEPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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